![molecular formula C29H26N2O4 B3470908 N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470908.png)
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its complex molecular structure, which includes phenyl, oxo, and anilino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-dimethylphenylamine and 4-phenoxyaniline. These intermediates are then subjected to various reactions, including acylation, etherification, and condensation, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl and anilino groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Benzamides are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Research may focus on understanding the compound’s mechanism of action and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide include other benzamide derivatives, such as:
- N-(2,4-dimethylphenyl)-4-(2-oxo-2-phenylamino)benzamide
- N-(2,4-dimethylphenyl)-4-(2-oxo-2-anilino)benzamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the phenoxyanilino group. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-8-17-27(21(2)18-20)31-29(33)22-9-13-24(14-10-22)34-19-28(32)30-23-11-15-26(16-12-23)35-25-6-4-3-5-7-25/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZTUNTOZFRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


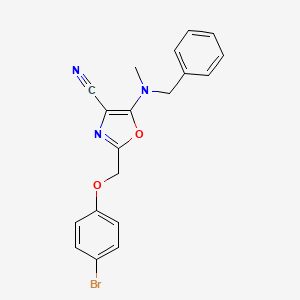

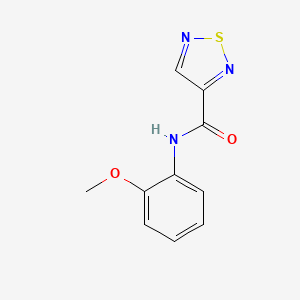
![1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3470858.png)
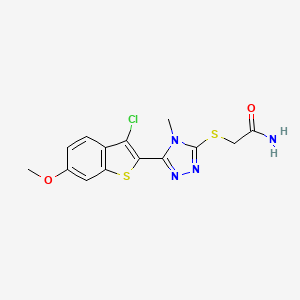
![ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3470867.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3470875.png)
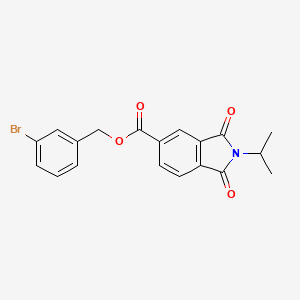
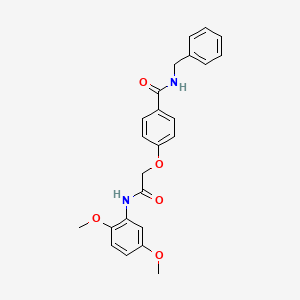
![N-(4-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470894.png)
![4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3470898.png)
![N-(2-chlorophenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470911.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B3470915.png)
![Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470921.png)
